molecular formula C9H8ClF6N B12953098 (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B12953098
M. Wt: 279.61 g/mol
InChI Key: XFJJZYCPEXYDHF-FJXQXJEOSA-N
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Description

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and (S)-2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and yield, often incorporating automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a chiral amine in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C9H8ClF6N

Molecular Weight

279.61 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H/t7-;/m0./s1

InChI Key

XFJJZYCPEXYDHF-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N.Cl

Origin of Product

United States

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